

IUPAC nomenclature and synonyms for 2-Methyl-4-pentenal

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Compound of Interest

Compound Name: 2-Methyl-4-pentenal

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An In-depth Technical Guide to 2-Methyl-4-pentenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-4-pentenal**, a key intermediate in organic synthesis with applications in the development of complex molecules. This document details its nomenclature, physicochemical properties, synthesis protocols, and its role in significant chemical transformations.

Nomenclature and Synonyms

2-Methyl-4-pentenal is an organic compound with the molecular formula $C_6H_{10}O$.^[1] The IUPAC name for this compound is 2-methylpent-4-enal.^[2] It is also known by a variety of synonyms, which are listed in the table below.

Identifier Type	Identifier
IUPAC Name	2-methylpent-4-enal
Synonyms	2-Methyl-4-pentenal, 2-METIL-PENT-4-ENAL, 2-Methylpent-4-enal, 4-Pentenal, 2-methyl-[1]
CAS Number	5187-71-3[1]
PubChem CID	521355[1]
Molecular Formula	C ₆ H ₁₀ O[1]
InChI	InChI=1S/C6H10O/c1-3-4-6(2)5-7/h3,5-6H,1,4H2,2H3[1]
InChIKey	RCQKLWAPRHRNN-UHFFFAOYSA-N[1]
Canonical SMILES	CC(CC=C)C=O[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methyl-4-pentenal** is provided in the table below. These properties are essential for its handling, application in reactions, and for analytical characterization.

Property	Value	Source
Molecular Weight	98.14 g/mol	PubChem
Boiling Point	115.7 °C (estimated)	The Good Scents Company[3]
Water Solubility	5208 mg/L @ 25 °C (estimated)	ChemicalBook[4]
logP (o/w)	1.467 (estimated)	The Good Scents Company[3]
Vapor Pressure	18.82 mmHg @ 25 °C (estimated)	The Good Scents Company[3]
Flash Point	50.0 °F (9.9 °C) (estimated)	The Good Scents Company[3]

Experimental Protocols

Synthesis of 2-Methyl-4-pentenal via Swern Oxidation

A common and efficient method for the synthesis of **2-Methyl-4-pentenal** is the Swern oxidation of the corresponding primary alcohol, 2-methylpent-4-en-1-ol. This method is favored for its mild reaction conditions.

Materials:

- 2-methylpent-4-en-1-ol (5.00 g, 49.9 mmol)
- Oxalyl chloride (6.65 mL, 74.9 mmol)
- Anhydrous dimethyl sulfoxide (DMSO) (10.62 mL, 150 mmol)
- Triethylamine (Et₃N) (34.7 mL, 250 mmol)
- Anhydrous dichloromethane (DCM)
- Water (H₂O)
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

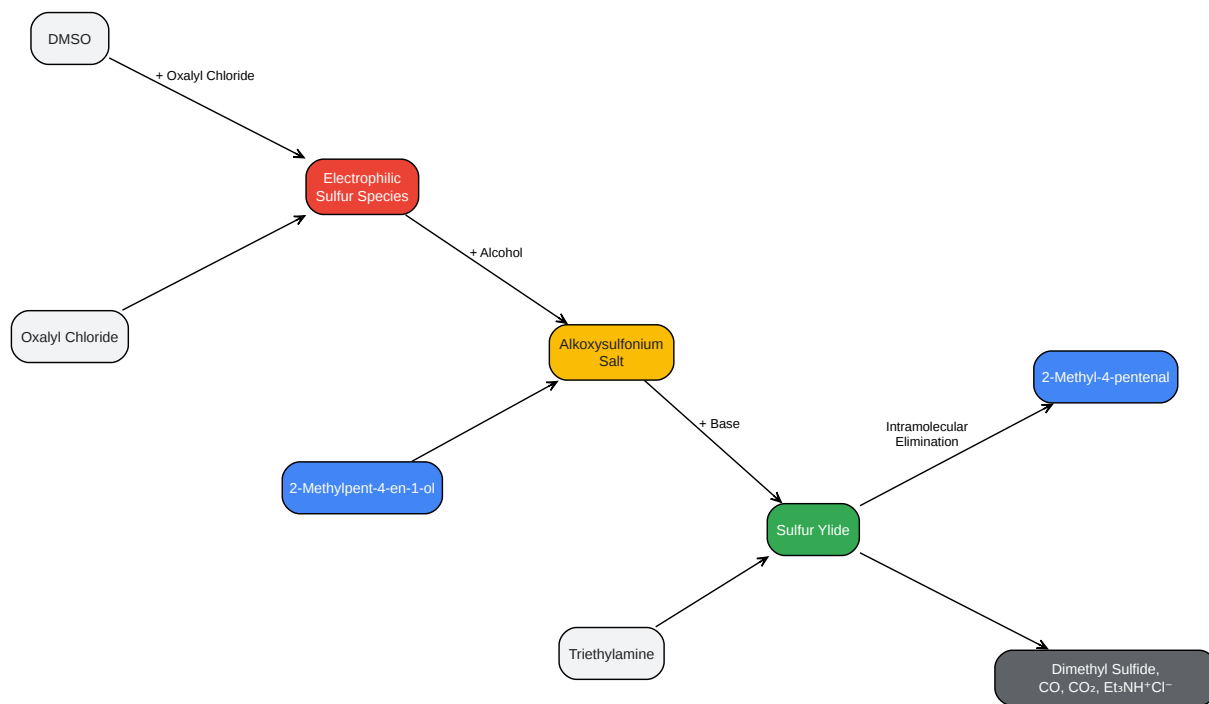
- A solution of oxalyl chloride (6.65 mL, 74.9 mmol) in anhydrous DCM (30 mL) is cooled to -60 °C under a nitrogen atmosphere.
- A solution of anhydrous DMSO (10.62 mL, 150 mmol) in anhydrous DCM (20 mL) is added to the oxalyl chloride solution, and the mixture is stirred for 2 minutes.[5]
- A solution of 2-methylpent-4-en-1-ol (5.00 g, 49.9 mmol) in anhydrous DCM (20 mL) is then added to the reaction mixture, which is subsequently stirred for 15 minutes at -60 °C.[5]
- Triethylamine (34.7 mL, 250 mmol) is added, and the reaction mixture is allowed to warm to ambient temperature and stirred for 20 minutes.[5]

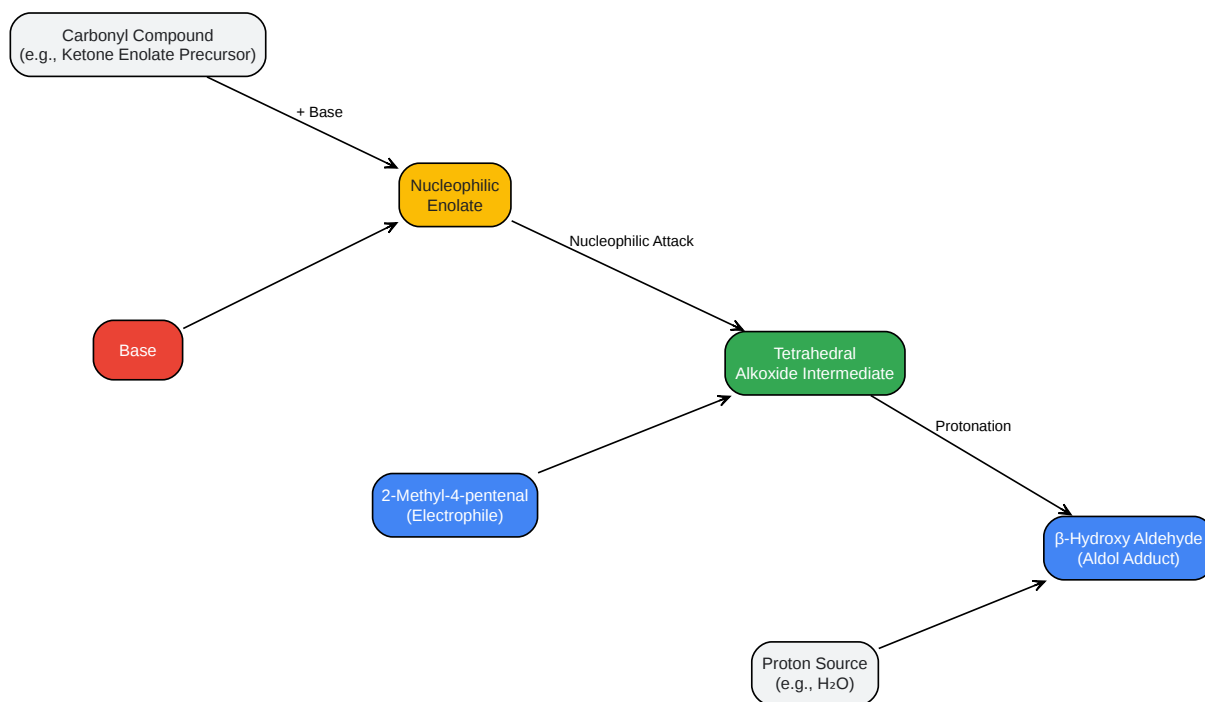
- The reaction is quenched by the addition of DCM and water.
- The organic layer is separated, washed with brine, and dried over magnesium sulfate.[5]
- The drying agent is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude product.[5]
- The title compound is obtained in quantitative yield (4.90 g, 100%) and can often be used without further purification.[5]

Signaling Pathways and Reaction Mechanisms

Swern Oxidation of 2-Methylpent-4-en-1-ol

The synthesis of **2-Methyl-4-pentenal** from 2-methylpent-4-en-1-ol proceeds via the Swern oxidation mechanism. This multi-step process involves the activation of DMSO with oxalyl chloride to form an electrophilic sulfur species, which then reacts with the alcohol. The resulting intermediate is deprotonated by a hindered base to form a sulfur ylide, which subsequently undergoes an intramolecular elimination to yield the aldehyde.





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